BenchChemオンラインストアへようこそ!

MAL-PEG4-MMAF

Antibody-Drug Conjugate Toxicology Auristatin

MAL-PEG4-MMAF is a maleimide-PEG4-MMAF linker-payload designed for thiol-specific conjugation to antibodies. The PEG4 spacer reduces aggregation and enhances plasma stability, while the MMAF warhead provides a wide therapeutic window. This precursor enables ADCs with narrow DAR distribution, ideal for targets with high, homogeneous expression. Ensure supply chain continuity with this critical ADC building block.

Molecular Formula C53H84N6O15
Molecular Weight 1045.282
Cat. No. B1193094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAL-PEG4-MMAF
SynonymsMAL-PEG4-MMAF
Molecular FormulaC53H84N6O15
Molecular Weight1045.282
Structural Identifiers
SMILESCC(C)[C@H](N(C(COCCOCCOCCOCCN1C(C=CC1=O)=O)=O)C)C(N[C@H](C(N(C([C@@H](CC(N2CCC[C@H]2[C@H](OC)[C@H](C(N[C@@H](C(O)=O)CC3=CC=CC=C3)=O)C)=O)OC)[C@@H](C)CC)C)=O)C(C)C)=O
InChIInChI=1S/C53H84N6O15/c1-12-36(6)48(41(69-10)32-44(62)58-22-16-19-40(58)49(70-11)37(7)50(64)54-39(53(67)68)31-38-17-14-13-15-18-38)57(9)52(66)46(34(2)3)55-51(65)47(35(4)5)56(8)45(63)33-74-30-29-73-28-27-72-26-25-71-24-23-59-42(60)20-21-43(59)61/h13-15,17-18,20-21,34-37,39-41,46-49H,12,16,19,22-33H2,1-11H3,(H,54,64)(H,55,65)(H,67,68)/t36-,37+,39+,40-,41+,46-,47-,48?,49+/m0/s1
InChIKeyJSTPVWCMSXHAEL-BZOJLTBTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MAL-PEG4-MMAF Linker-Payload: Core Characteristics and ADC Precursor Specifications


MAL-PEG4-MMAF is a maleimide-functionalized linker-payload precursor designed for the construction of antibody-drug conjugates (ADCs). It consists of a monomethyl auristatin F (MMAF) cytotoxic warhead covalently attached to a discrete polyethylene glycol 4 (PEG4) spacer, which is terminated with a maleimide group for thiol-specific conjugation to monoclonal antibodies. The compound has a molecular formula of C53H84N6O15 and a molecular weight of 1045.28 g/mol . This compound is not a therapeutic entity itself, but an enabling building block for the generation of ADCs with defined drug-to-antibody ratios (DAR) and controlled physicochemical properties.

Why MAL-PEG4-MMAF Cannot Be Substituted with Alternative Linker-Payloads in ADC Development


Substituting MAL-PEG4-MMAF with another linker-payload in an ADC program is not a straightforward exchange, as the combination of the discrete PEG4 spacer and the MMAF warhead uniquely balances conjugate hydrophilicity, plasma stability, and payload potency. The length of the PEG spacer directly influences the hydrophobicity of the resulting ADC, which in turn dictates aggregation propensity, pharmacokinetic (PK) profile, and in vivo tolerability [1][2]. Furthermore, the MMAF payload itself possesses distinct biophysical and toxicological properties compared to its analog MMAE, including a charged C-terminal phenylalanine residue that attenuates its membrane permeability and off-target toxicity [3][4]. Using a different linker (e.g., non-PEGylated or cleavable Val-Cit-PAB) or a different warhead (e.g., MMAE) will yield an ADC with a fundamentally different therapeutic index, precluding direct interchangeability without complete re-characterization and re-optimization.

Quantitative Differentiation of MAL-PEG4-MMAF: Evidence-Based Comparator Analysis


Payload Tolerability Advantage: MMAF Demonstrates >16-Fold Higher MTD Compared to MMAE in Murine Models

The selection of MMAF over MMAE as the cytotoxic payload in MAL-PEG4-MMAF confers a significant safety margin advantage. In mouse tolerability studies, the maximum tolerated dose (MTD) of free MMAF was found to be >16 mg/kg, which is markedly higher than the 1 mg/kg MTD observed for free MMAE. This difference is attributed to the charged C-terminal phenylalanine residue of MMAF, which reduces its passive membrane permeability and thereby limits its off-target cellular uptake [1]. This intrinsic property translates to ADCs that can be dosed at higher levels with a reduced risk of systemic toxicity.

Antibody-Drug Conjugate Toxicology Auristatin Maximum Tolerated Dose

Hydrophilicity-Driven PK Modulation: PEG4 Linker Confers Defined Solubility vs. Non-PEGylated Analogs

The discrete PEG4 spacer in MAL-PEG4-MMAF serves to modulate the overall hydrophobicity of the final ADC, a critical determinant of its pharmacokinetic (PK) profile and aggregation behavior. While direct PK data for ADCs made with MAL-PEG4-MMAF are not publicly available, class-level evidence demonstrates that incorporating a discrete PEG4 unit significantly reduces conjugate hydrophobicity compared to a non-PEGylated alkyl linker (e.g., maleimidocaproyl, MC). This reduction in hydrophobicity correlates with decreased non-specific clearance and improved in vivo exposure in preclinical models [1][2]. The choice of a defined PEG4 length is crucial; shorter PEG2 spacers may not provide sufficient hydrophilicity, while longer PEG12 chains can sterically hinder payload release or cathepsin B access for cleavable linker designs [3].

Antibody-Drug Conjugate Pharmacokinetics Linker Design PEGylation

Conjugation Site Specificity: Maleimide Chemistry Enables Precise Thiol Coupling for Defined DAR Profiles

The maleimide group of MAL-PEG4-MMAF enables site-specific conjugation to reduced interchain disulfide bonds of a monoclonal antibody, yielding an ADC with a narrow and predictable drug-to-antibody ratio (DAR) distribution. Unlike amine-reactive chemistries (e.g., NHS esters) which result in heterogeneous conjugation across lysine residues, maleimide-thiol coupling is highly selective for cysteine residues under mild, near-physiological conditions (pH 6.5-7.5) [1]. This control over conjugation site and DAR is essential for manufacturing consistency and for correlating in vitro potency with in vivo performance. Alternative linker technologies, such as DBCO-based click chemistry, offer orthogonal conjugation but often require prior antibody engineering to introduce non-natural amino acids or tags.

Antibody-Drug Conjugate Bioconjugation Maleimide Drug-to-Antibody Ratio

Cellular Activity Profile: MMAF-ADCs Exhibit Preferential Potency on High-Antigen Expressing Cells

In a direct comparative study using the anti-GD2 antibody ch14.18, the resulting ch14.18-MMAF ADC (constructed with a similar non-cleavable linker) demonstrated a distinct activity profile compared to its ch14.18-MMAE counterpart. While both ADCs were highly potent on GD2-positive cells with IC50 values below 1 nM, the ch14.18-MMAF ADC was more effective against cells with very high GD2 expression, whereas the ch14.18-MMAE ADC showed more prominent activity on cells expressing lower levels of the antigen [1]. This differential sensitivity suggests that MMAF-based ADCs, including those derived from MAL-PEG4-MMAF, may be particularly suited for targeting tumors with homogeneous, high-density target expression.

Antibody-Drug Conjugate Cytotoxicity MMAF Antigen Density

Precision Applications of MAL-PEG4-MMAF in ADC Discovery and Development Workflows


Lead ADC Candidate Generation for High Antigen-Density Solid Tumors

Based on the evidence that MMAF-ADCs exhibit enhanced potency on cells with high antigen expression, MAL-PEG4-MMAF is the linker-payload of choice for generating ADC panels against validated targets with homogeneous, high-density expression (e.g., GD2 in neuroblastoma, HER2 in certain breast cancers). This enables the rapid identification of a lead candidate with a predicted efficacy profile optimized for a specific patient subpopulation [1].

Construction of ADCs with Defined DAR for Pharmacokinetic Optimization

The maleimide-thiol conjugation chemistry of MAL-PEG4-MMAF provides a robust and scalable method to produce ADCs with a narrow DAR distribution (e.g., predominantly DAR 4). This controlled DAR profile is critical for minimizing product heterogeneity and for establishing a clear correlation between drug load, PK parameters, and in vivo toxicity. The resulting homogeneity facilitates more accurate PK/PD modeling and simplifies CMC development [2].

Improving Tolerability of Highly Potent ADC Warheads

The intrinsic >16-fold higher MTD of the MMAF warhead compared to MMAE translates into a wider therapeutic window for ADCs built with MAL-PEG4-MMAF. This is particularly advantageous when targeting antigens with some degree of normal tissue expression, where off-tumor toxicity is a primary concern. The combination of the MMAF payload with a PEG4 spacer further improves the ADC's hydrophilicity, mitigating aggregation and enhancing plasma stability to support a superior tolerability profile [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAL-PEG4-MMAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.